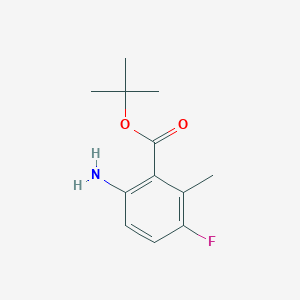
Tert-butyl 6-amino-3-fluoro-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-amino-3-fluoro-2-methylbenzoate: is an organic compound with the molecular formula C12H16FNO2 It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, a fluorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-3-fluoro-2-methylbenzoate typically involves multi-step organic reactions. One common method is the esterification of 6-amino-3-fluoro-2-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-amino-3-fluoro-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 6-amino-3-fluoro-2-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of aromatic compounds. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-3-fluoro-2-methylbenzoate depends on its specific application. In general, the compound’s effects are mediated by its interaction with molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the amino and ester groups can modulate its chemical reactivity and stability.
Comparison with Similar Compounds
Tert-butyl 6-amino-3-chloro-2-methylbenzoate: Similar structure but with a chlorine atom instead of fluorine.
Tert-butyl 6-amino-3-bromo-2-methylbenzoate: Similar structure but with a bromine atom instead of fluorine.
Tert-butyl 6-amino-3-iodo-2-methylbenzoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: Tert-butyl 6-amino-3-fluoro-2-methylbenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine is known for its ability to enhance the metabolic stability and bioavailability of organic compounds, making this compound particularly valuable in drug design and development.
Properties
IUPAC Name |
tert-butyl 6-amino-3-fluoro-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-7-8(13)5-6-9(14)10(7)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFSSZSKZMLZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC(C)(C)C)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
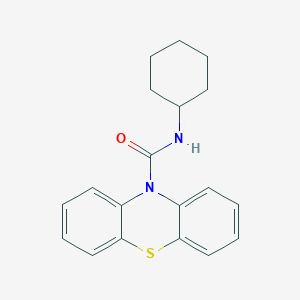
![N-(4-ethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide](/img/structure/B2985301.png)
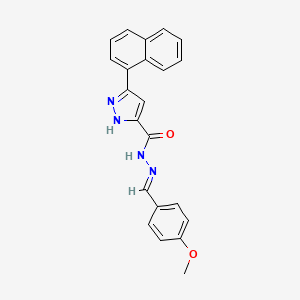
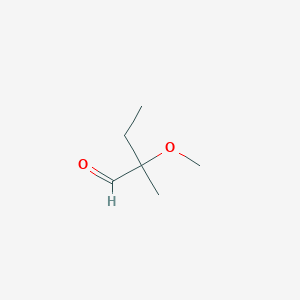

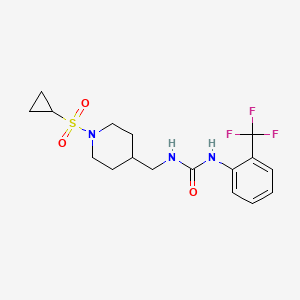
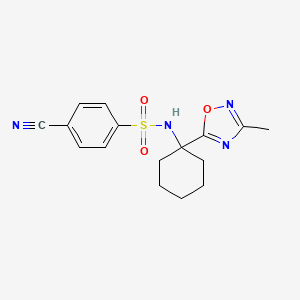
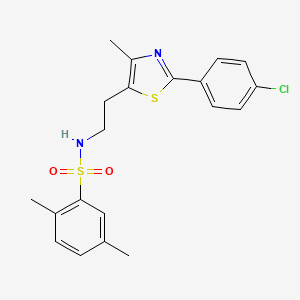
![3-(3-Methylthiophen-2-yl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2985315.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide](/img/structure/B2985316.png)
![2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2985318.png)

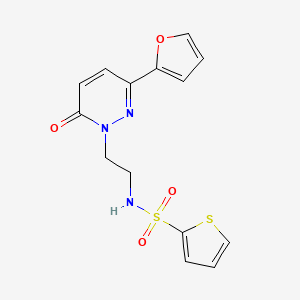
![2-[(2-Chlorophenyl)methyl]-3-methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2985321.png)
